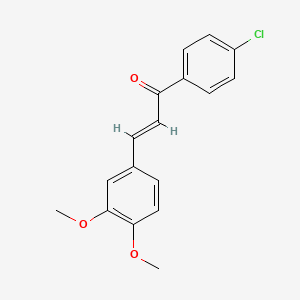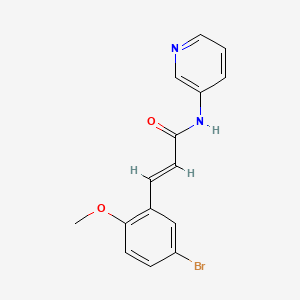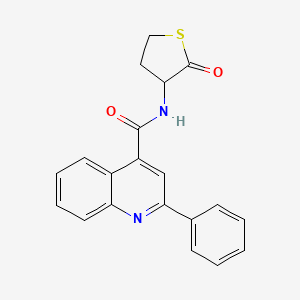![molecular formula C22H30N2O2 B3906660 [5-[(dimethylamino)methyl]furan-2-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone](/img/structure/B3906660.png)
[5-[(dimethylamino)methyl]furan-2-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone
Overview
Description
[5-[(dimethylamino)methyl]furan-2-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, a piperidine ring, and a dimethylamino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(dimethylamino)methyl]furan-2-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the furan and piperidine precursors. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is often prepared through hydrogenation of pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The piperidine ring can be reduced to form different hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as alkyl halides and amines are commonly used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furanones, while reduction of the piperidine ring can yield piperidines.
Scientific Research Applications
Chemistry
In chemistry, [5-[(dimethylamino)methyl]furan-2-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its interactions with specific molecular targets can lead to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [5-[(dimethylamino)methyl]furan-2-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with target proteins, while the furan and piperidine rings can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [5-[(dimethylamino)methyl]furan-2-yl]-[3-[2-(2-chlorophenyl)ethyl]piperidin-1-yl]methanone
- [5-[(dimethylamino)methyl]furan-2-yl]-[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]methanone
Uniqueness
The uniqueness of [5-[(dimethylamino)methyl]furan-2-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[5-[(dimethylamino)methyl]furan-2-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-17-7-4-5-9-19(17)11-10-18-8-6-14-24(15-18)22(25)21-13-12-20(26-21)16-23(2)3/h4-5,7,9,12-13,18H,6,8,10-11,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZGZGWFQNQZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=CC=C(O3)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[[2-[(2E)-2-[(4-methylsulfanylphenyl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoate](/img/structure/B3906578.png)
![7-(cyclopropylmethyl)-2-(3-methyl-2-butenoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3906591.png)
![3-[4-(allyloxy)phenyl]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B3906596.png)

![(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3906614.png)
![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B3906617.png)
![N-[4-(2-furoylamino)-3-methylphenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B3906628.png)


![(2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B3906664.png)
![N-{3-[(cyclohexylamino)carbonyl]-2-methylphenyl}-3-methylthiophene-2-carboxamide](/img/structure/B3906665.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B3906670.png)
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-methyl-3-nitrobenzoate](/img/structure/B3906677.png)
![{5-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-2-furyl}methanol](/img/structure/B3906680.png)
